(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
This compound is a boronic acid derivative with a complex structure. It contains a tert-butoxycarbonyl (Boc) group, a cyclohexyl group, and a fluorophenyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines . The cyclohexyl group is a six-membered cyclic alkane, and the fluorophenyl group is a phenyl ring with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through reactions involving organoboranes . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . It contains a boronic acid group attached to a fluorophenyl group, and a Boc-protected amine attached to a cyclohexyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions, revealing the free amine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.33 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
- N-tert-Butoxycarbonylation : This compound is involved in the N-tert-butoxycarbonylation of amines, an important reaction in peptide synthesis. The tert-butoxycarbonyl group is a crucial amine protecting group, resistant to racemization during peptide synthesis (Heydari et al., 2007).
- Synthesis of Tert-butyl Esters : Tert-butyl fluorocarbonate (Boc-F) efficiently synthesizes tert-butyl esters of N-protected amino acids, a reaction that proceeds at room temperature and under mild conditions (Loffet et al., 1989).
- Suzuki Cross-Coupling Reactions : This compound is used in Suzuki cross-coupling reactions with several boronic acids to produce non-proteinogenic amino acids that can have biological activity or be used in conformational studies (Abreu et al., 2003).
Applications in Peptide and Amino Acid Research
- Peptide Synthesis : It plays a role in peptide synthesis, particularly in protecting amino groups during the synthesis process (Evans et al., 1997).
- Synthesis of Bis-amino Acid Derivatives : The compound is used in the synthesis of bis-amino acids, applying Suzuki coupling, Michael addition, and substitution reactions, showing its versatility in peptide chain modification (Ferreira et al., 2009).
- Preparation of tert-butyl esters : A novel protocol for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed, demonstrating its utility in peptide research (Li et al., 2014).
Biochemical Applications and Biomarker Research
- Glucose Sensing Materials : The compound is being used to construct glucose sensing materials that operate at physiological pH, demonstrating its potential in biochemical applications (Das et al., 2003).
- Biomarkers : Preliminary fluorescence studies indicate that derivatives from this compound can be used as biomarkers, illustrating its application in biological research (Abreu et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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